

physical and chemical properties of 4-N-Hexyloxynitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-N-Hexyloxynitrobenzene**

Cat. No.: **B103125**

[Get Quote](#)

An In-depth Technical Guide on 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-N-hexyloxynitrobenzene**, a compound of interest in materials science. This document details its synthesis, purification, and characterization, presenting quantitative data in structured tables and outlining experimental protocols.

Core Physical and Chemical Properties

4-N-Hexyloxynitrobenzene, with the IUPAC name 1-(hexyloxy)-4-nitrobenzene, is an aromatic ether. Its core structure consists of a benzene ring substituted with a hexyloxy group (-O-(CH₂)₅CH₃) and a nitro group (-NO₂) at the para position. This substitution pattern imparts a significant dipole moment to the molecule, influencing its physical properties and intermolecular interactions. The compound is generally soluble in organic solvents.^[1]

Physical Constants

The physical properties of **4-N-hexyloxynitrobenzene** are summarized in the table below. These values are crucial for its handling, purification, and application in various experimental setups.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₃	[1] [2]
Molecular Weight	223.27 g/mol	[1]
Melting Point	25 °C	[3]
Boiling Point (estimated)	364.56 °C	[3]
Density (estimated)	1.1223 g/mL	[3]
Refractive Index (estimated)	1.5300	[3]
Flash Point	25 °C	[3]
Appearance	White or Colorless to Brown Solid/Liquid	[3]

Spectroscopic Characterization

The structural elucidation of **4-N-hexyloxynitrobenzene** is accomplished through various spectroscopic techniques. The expected spectral data are detailed below, based on the known effects of the functional groups on the benzene ring.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-N-hexyloxynitrobenzene** is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain. The aromatic region will show a characteristic AA'BB' system due to the para-substitution.

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Aromatic H (ortho to -O)	6.90 - 7.10	Doublet	2H
Aromatic H (ortho to -NO ₂)	8.10 - 8.30	Doublet	2H
-O-CH ₂ -(CH ₂) ₄ -CH ₃	3.90 - 4.10	Triplet	2H
-O-CH ₂ -CH ₂ -(CH ₂) ₃ -CH ₃	1.70 - 1.90	Quintet	2H
-(CH ₂) ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	1.30 - 1.50	Multiplet	4H
-(CH ₂) ₅ -CH ₃	0.85 - 0.95	Triplet	3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitro group.

Carbon	Chemical Shift (δ , ppm) (Predicted)
C-O	160 - 165
C-NO ₂	145 - 150
Aromatic CH (ortho to -O)	114 - 118
Aromatic CH (ortho to -NO ₂)	125 - 129
-O-CH ₂ -	68 - 72
-O-CH ₂ -CH ₂ -	31 - 33
-O-(CH ₂) ₂ -CH ₂ -	25 - 27
-O-(CH ₂) ₃ -CH ₂ -	28 - 30
-O-(CH ₂) ₄ -CH ₂ -	22 - 24
-CH ₃	13 - 15

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic ring.

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Intensity
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2850 - 2960	Strong
Asymmetric NO ₂ stretch	1500 - 1550	Strong
Symmetric NO ₂ stretch	1335 - 1365	Strong
C-O-C stretch	1240 - 1260	Strong
C=C aromatic stretch	1450 - 1600	Medium

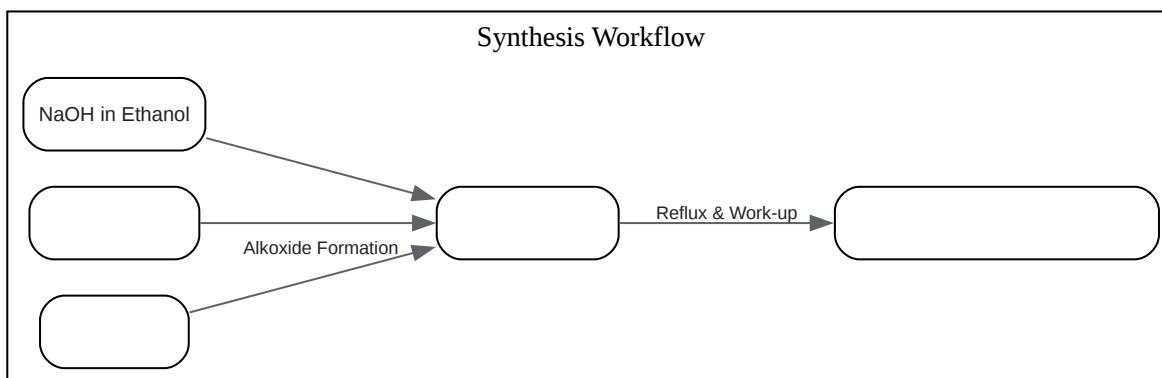
Mass Spectrometry

The mass spectrum of **4-N-hexyloxynitrobenzene** will show the molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment (Predicted)
223	$[\text{M}]^+$ (Molecular Ion)
139	$[\text{M} - \text{C}_6\text{H}_{12}]^+$
123	$[\text{M} - \text{C}_6\text{H}_{12}\text{O}]^+$
93	$[\text{C}_6\text{H}_5\text{O}]^+$
85	$[\text{C}_6\text{H}_{13}]^+$

Experimental Protocols

Synthesis: Williamson Ether Synthesis


A common and efficient method for the preparation of **4-N-hexyloxynitrobenzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenoxide is reacted with 1-bromohexane.

Materials:

- 4-Nitrophenol
- 1-Bromohexane
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

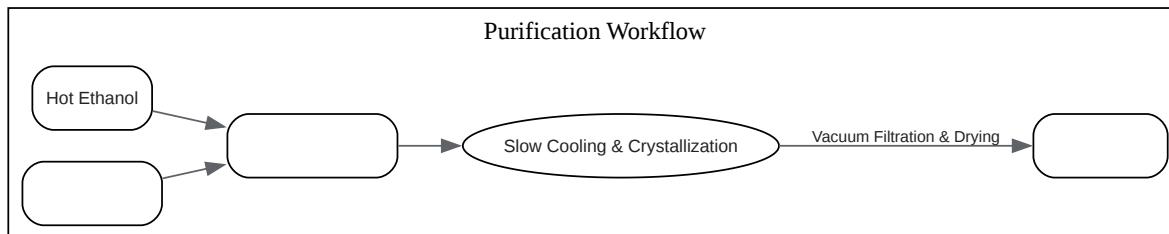
Procedure:

- **Alkoxide Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in ethanol. Add a stoichiometric amount of sodium hydroxide pellets and stir the mixture until the sodium hydroxide is completely dissolved, forming the sodium 4-nitrophenoxide salt.
- **Nucleophilic Substitution:** To the solution of sodium 4-nitrophenoxide, add a slight excess of 1-bromohexane. Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
- **Extraction and Drying:** Separate the organic layer and wash it sequentially with a dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to obtain the crude product.

[Click to download full resolution via product page](#)

Synthesis of **4-N-Hexyloxynitrobenzene**.

Purification: Recrystallization


The crude **4-N-hexyloxynitrobenzene** can be purified by recrystallization to obtain a product of high purity.

Materials:

- Crude **4-N-hexyloxynitrobenzene**
- Ethanol (or other suitable solvent)

Procedure:

- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
- Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.
- Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

[Click to download full resolution via product page](#)

Purification by Recrystallization.

Conclusion

This technical guide provides essential information on the physical and chemical properties of **4-N-hexyloxynitrobenzene**, along with detailed experimental protocols for its synthesis and purification. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, particularly in the field of materials science. The structured presentation of quantitative data and the visual representation of workflows aim to facilitate a clear and comprehensive understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 15440-98-9 CAS MSDS (4-N-HEXYLOXYNITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-N-Hexyloxynitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103125#physical-and-chemical-properties-of-4-n-hexyloxynitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com